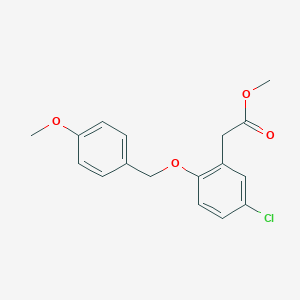
Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxybenzyl group, a chloro-substituted phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate typically involves the esterification of 5-chloro-2-((4-methoxybenzyl)oxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: Formation of 5-chloro-2-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Formation of 5-amino-2-((4-methoxybenzyl)oxy)phenyl acetate or 5-thio-2-((4-methoxybenzyl)oxy)phenyl acetate.
Scientific Research Applications
Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester functional group can undergo hydrolysis to release the active phenolic compound, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
- Methyl 2-(5-chloro-2-methoxyphenyl)acetate
- Methyl 2-(5-bromo-2-((4-methoxybenzyl)oxy)phenyl)acetate
Uniqueness
Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate is unique due to the presence of both the chloro and methoxybenzyl groups, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18ClO3
- Molecular Weight : 304.77 g/mol
- CAS Number : 26939-01-5
The presence of the chloro and methoxy groups in the phenyl moiety is significant, as these substituents can influence the compound's biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenols have shown promising results against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Methyl 2-(5-chloro-2-methoxyphenyl)acetate | TBD | TBD |
| Chlorophenol derivative | 32 | 64 |
| Methoxy-substituted phenol | 16 | 32 |
Cytotoxicity Studies
Cytotoxicity assays are crucial in determining the safety profile of any new compound. Preliminary findings suggest that this compound exhibits low cytotoxicity in human cell lines at concentrations up to 25 µM . This is promising for its potential therapeutic applications.
The proposed mechanisms by which similar compounds exert their effects include:
- Membrane Disruption : Chlorinated phenolic compounds disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism, thereby reducing their viability .
- Reactive Oxygen Species Generation : Certain compounds induce oxidative stress in bacterial cells, contributing to their antimicrobial effects .
Study on Antibacterial Activity
A study published in MDPI explored the antibacterial activity of various chlorinated compounds, including those structurally similar to this compound. The research highlighted that modifications in the phenolic structure significantly impacted the minimum inhibitory concentration (MIC) values, indicating a structure-activity relationship .
Properties
Molecular Formula |
C17H17ClO4 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
methyl 2-[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C17H17ClO4/c1-20-15-6-3-12(4-7-15)11-22-16-8-5-14(18)9-13(16)10-17(19)21-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
GOGDARWHROVVRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















